
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is an organic compound that features a tellurium atom bonded to a butyl group and a sulfur atom bonded to a methyl group. The compound also contains a heptene backbone, which is a seven-carbon chain with a double bond at the first position. This unique structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene typically involves the following steps:
Formation of the Heptene Backbone: The heptene backbone can be synthesized through various methods, including the Wittig reaction or the elimination of halides from heptane derivatives.
Introduction of the Tellurium Group: The butyltellanyl group can be introduced via a nucleophilic substitution reaction where a butyltellurium halide reacts with the heptene backbone.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiol-ene reaction, where a methylthiol reacts with the double bond in the heptene backbone under UV light or radical initiators.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the nucleophilic substitution and thiol-ene reactions, as well as advanced purification techniques like distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tellurium and sulfur atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the double bond in the heptene backbone or the tellurium atom. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The tellurium and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups. Halogenation and alkylation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and strong bases or acids.
Major Products Formed
Oxidation: Oxidized tellurium and sulfur compounds, such as tellurium dioxide and sulfoxides.
Reduction: Reduced alkanes and tellurium hydrides.
Substitution: Various substituted heptenes and tellurium/sulfur derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium and sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique tellurium and sulfur chemistry.
Industry: Used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of tellurium-sulfur bonds.
Pathways Involved: The compound can affect redox pathways due to its ability to undergo oxidation and reduction reactions. This can lead to changes in cellular redox states and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butyltellanyl)hept-1-ene: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
1-(Methylsulfanyl)hept-1-ene:
2-(Butyltellanyl)-1-heptene: Similar structure but without the methylsulfanyl group, leading to different chemical properties.
Uniqueness
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is unique due to the presence of both tellurium and sulfur atoms, which allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Eigenschaften
CAS-Nummer |
557102-44-0 |
|---|---|
Molekularformel |
C12H24STe |
Molekulargewicht |
328.0 g/mol |
IUPAC-Name |
2-butyltellanyl-1-methylsulfanylhept-1-ene |
InChI |
InChI=1S/C12H24STe/c1-4-6-8-9-12(11-13-3)14-10-7-5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
CIWCAXRBJDDPPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CSC)[Te]CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


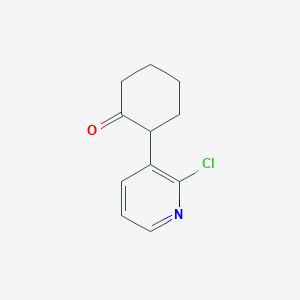
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
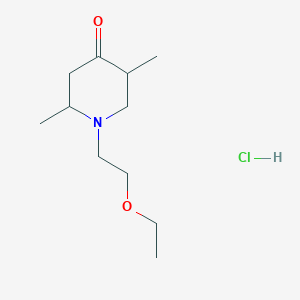
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
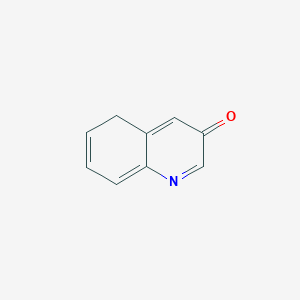
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
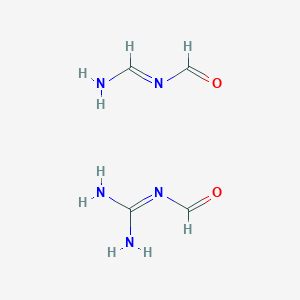
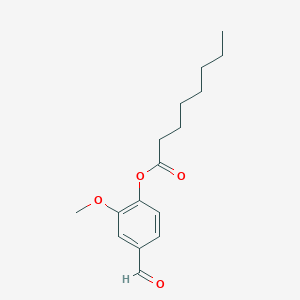
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
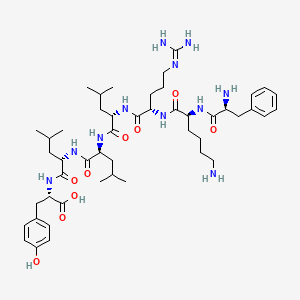
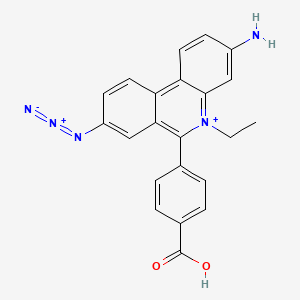


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
